molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No. B053515
Key on ui cas rn: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
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Patent
US07259163B2

Procedure details

To 4-cyano-2-hydroxymethylpyridine (1.1 g, 8.2 mmol) from stage A in dry DMSO (18 mL) was added N,N-dicyclohexylcarbodiimide (5.08 g, 24.6 mmol) and phosphoric acid (0.4 g, 4.1 mmol). The mixture was stirred overnight at room temperature. The solid was removed by filtration and washed with ether and water. The filtrate and washings were combined, and the organic layer separated. The aqueous layer was further extracted 4 times with ether, the organics combined, dried over magnesium sulphate and evaporated. The residue was purified by SPE silica column chromatography, eluting with dichloromethane, then chloroform, then diethyl ether. Evaporation of the appropriate fractions afforded 4-cyanopyridine-2-carboxaldehyde as a solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][OH:10])[CH:4]=1)#[N:2].P(=O)(O)(O)O>CS(C)=O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH:9]=[O:10])[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)CO
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.08 g
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with ether and water
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted 4 times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SPE silica column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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